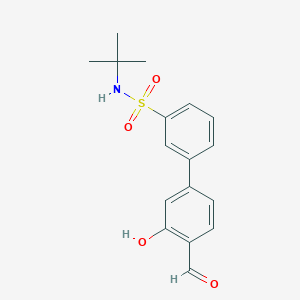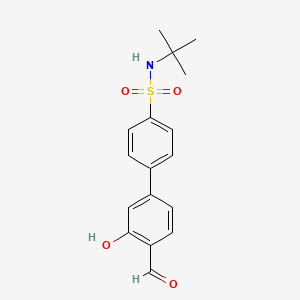![molecular formula C17H17NO4S B6379186 2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261930-61-3](/img/structure/B6379186.png)
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F6PPSP95) is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol and is characterized by its high solubility in organic solvents, low toxicity, and good stability.
Mecanismo De Acción
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It binds to the active site of the enzyme and prevents the conversion of arachidonic acid to prostaglandins. This inhibition of prostaglandin synthesis leads to anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of vascular tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a relatively inexpensive and easily available reagent. It is also highly soluble in organic solvents and has a low toxicity. However, it is not very stable and can decompose over time. In addition, it has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
Due to its ability to inhibit the enzyme COX-2, 2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has potential applications in the treatment of inflammatory diseases. It could also be used to study the effects of COX-2 inhibition on other diseases, such as cancer and cardiovascular disease. In addition, it could be used to develop new drugs that target COX-2. Finally, it could be used to study the effects of COX-2 inhibition on the immune system.
Métodos De Síntesis
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of phenol with 3-(pyrrolidinylsulfonyl)benzaldehyde in the presence of pyridine in aqueous solution. This reaction yields a mixture of 2-formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol and 2-formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]benzaldehyde. The second step involves the separation of the two products by column chromatography. The resulting product has a purity of 95%.
Aplicaciones Científicas De Investigación
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of peptides and peptidomimetics. In addition, it is used in the study of enzyme kinetics and protein-protein interactions.
Propiedades
IUPAC Name |
2-hydroxy-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDIBWBFXXAMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685388 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261930-61-3 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



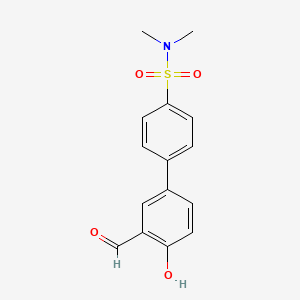

![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
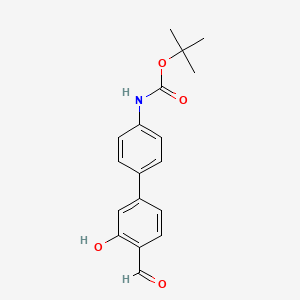
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
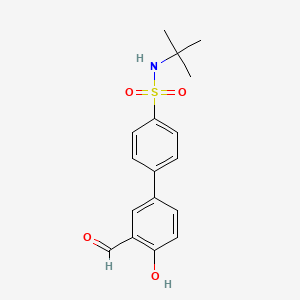
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
